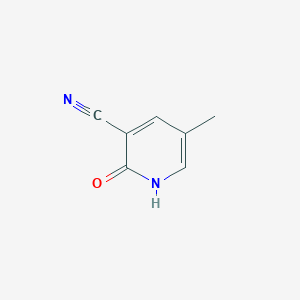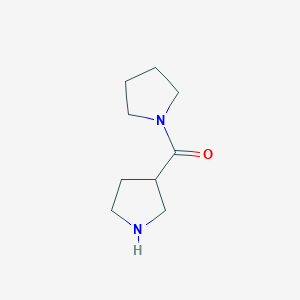
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the azo ligand, 6-hydroxy-4 methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile was synthesized by the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine and coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Spectroscopic Analysis : 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives have been the subject of extensive synthesis and spectroscopic analysis. For instance, Cetina et al. (2010) synthesized three pyridine derivatives and studied their structural features using IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy. The research delved into the effects of substituents on the emission spectra of these compounds, providing insights into their optical properties (Cetina, Tranfić, Sviben, & Jukić, 2010).
X-ray and Spectroscopic Analysis : Additionally, Jukić et al. (2010) focused on the structural and optical properties of specific pyridine derivatives, contributing to our understanding of the physical and chemical characteristics of these compounds. The study utilized various spectroscopic methods alongside X-ray analysis to explore the properties of the compounds under different conditions (Jukić, Cetina, Halambek, & Ugarković, 2010).
Pharmacological and Biological Applications
Pharmacological Studies on Azo Dyes : Research by Mallikarjuna and Keshavayya (2020) highlights the synthesis of novel heterocyclic azo dyes, including derivatives of this compound. These studies not only detailed the synthesis process but also evaluated the biological activities of these compounds, showing promising results against various microbial strains and Mycobacterium tuberculosis. Additionally, some compounds exhibited anticancer activities and DNA cleavage capabilities (Mallikarjuna & Keshavayya, 2020).
Optical and Electronic Properties
Optical and Junction Characteristics : The optical and electronic properties of pyridine derivatives have been extensively studied. Zedan, El-Taweel, and El-Menyawy (2020) analyzed the thermal, structural, optical, and diode characteristics of two pyridine derivatives. Their research provides valuable insights into the potential applications of these compounds in optoelectronics, particularly regarding their optical energy gaps and device performance (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Characterization of Azo Dyes
Synthesis and Biological Activity of Azo Dyes : Ravi et al. (2020) reported the synthesis of azo molecules by reacting 2-aminothiazole with different pyridone derivatives. The synthesized compounds were not only structurally characterized but also showed antimicrobial and antimycobacterial activities. The study extends the understanding of the biological potential of these compounds (Ravi, K, M, Kumar, & Kandgal, 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activity, suggesting potential targets within cellular proliferation pathways .
Mode of Action
It’s known that the activity of molecules can be influenced by substituents in the pyridine ring
Biochemical Pathways
Similar compounds have been shown to exhibit significant dpph radical scavenging results , suggesting that they may interact with pathways involved in oxidative stress.
Result of Action
Similar compounds have shown moderate to good anticancer activity against certain cell lines , suggesting that this compound may also have potential antiproliferative effects.
Biochemical Analysis
Biochemical Properties
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce changes in the expression of genes related to oxidative stress and apoptosis. Moreover, this compound has shown antiproliferative activity against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. This compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as antioxidant activity and enzyme modulation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become significant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. The distribution of this compound within the body can influence its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function. For example, this compound in the nucleus can modulate gene expression, while its presence in mitochondria can influence cellular metabolism .
properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYJTSJLGDBJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719719 | |
| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38076-79-8 | |
| Record name | 1,2-Dihydro-5-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38076-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)










